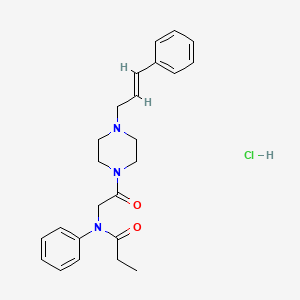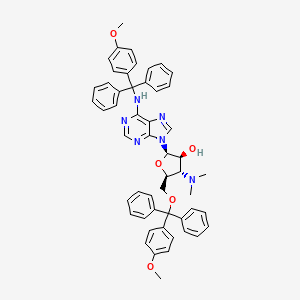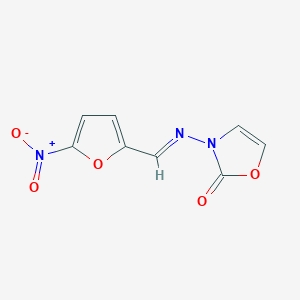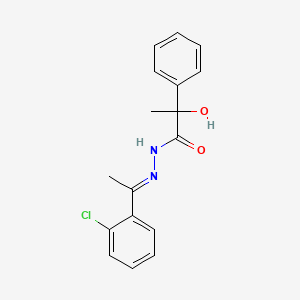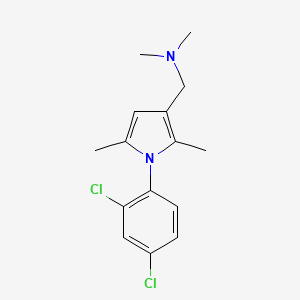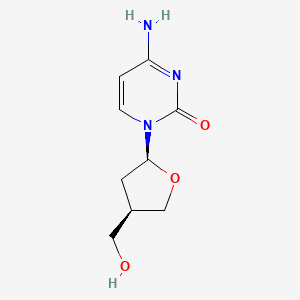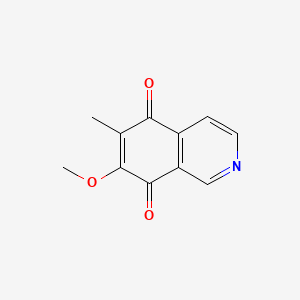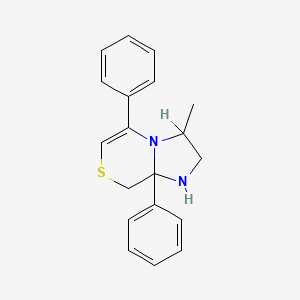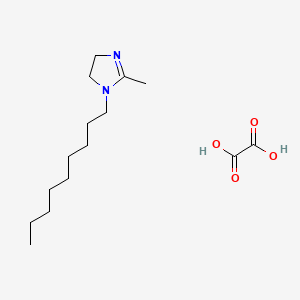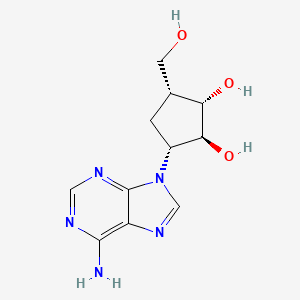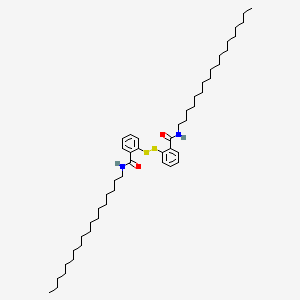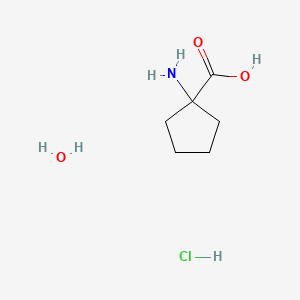
Cycloleucine hydrochloride monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloleucine hydrochloride monohydrate is a non-proteinogenic amino acid formed by the cyclization of leucine. It is a specific and reversible inhibitor of nucleic acid methylation and is widely used in biochemical experiments . This compound is classified as a cyclopentane derivative of norleucine, having two hydrogen atoms less .
準備方法
Synthetic Routes and Reaction Conditions
Cycloleucine hydrochloride monohydrate is synthesized through the cyclization of leucine. The reaction involves the formation of a cyclopentane ring structure from leucine, resulting in the compound 1-aminocyclopentane-1-carboxylic acid . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the proper formation of the cyclopentane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the cyclization of leucine followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then purified and crystallized to obtain this compound .
化学反応の分析
Types of Reactions
Cycloleucine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
Cycloleucine hydrochloride monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving amino acids and their derivatives.
Biology: Employed in biochemical experiments to study nucleic acid methylation and its effects on cellular processes
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
Cycloleucine hydrochloride monohydrate exerts its effects by specifically and reversibly inhibiting nucleic acid methylation. It targets the methylation process by inhibiting the conversion of 5′-methylthioadenosine to S-adenosyl methionine through the methionine salvage pathway . This inhibition affects various cellular processes, including RNA maturation and gene expression .
類似化合物との比較
Similar Compounds
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but without the cyclopentane ring structure.
Leucine: A proteinogenic amino acid that serves as the precursor for cycloleucine synthesis.
Methionine: Another amino acid involved in methylation processes but with different structural and functional properties.
Uniqueness
Cycloleucine hydrochloride monohydrate is unique due to its specific and reversible inhibition of nucleic acid methylation, which distinguishes it from other amino acids and their derivatives . Its ability to inhibit methylation makes it a valuable tool in biochemical research and potential therapeutic applications.
特性
CAS番号 |
66146-62-1 |
|---|---|
分子式 |
C6H14ClNO3 |
分子量 |
183.63 g/mol |
IUPAC名 |
1-aminocyclopentane-1-carboxylic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH.H2O/c7-6(5(8)9)3-1-2-4-6;;/h1-4,7H2,(H,8,9);1H;1H2 |
InChIキー |
REDNUMWNGCRGNH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C(=O)O)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


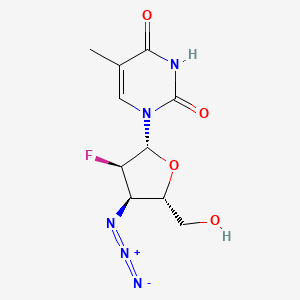
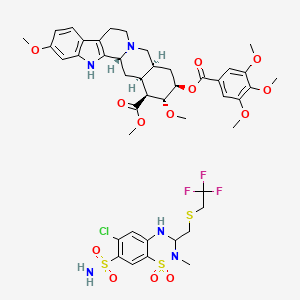
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
